molecular formula C10H14S B7907311 2-(4-Ethylphenyl)ethanethiol

2-(4-Ethylphenyl)ethanethiol

Cat. No.: B7907311
M. Wt: 166.29 g/mol
InChI Key: OFWLKBODGOIVNV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethylphenyl group. This compound is known for its distinct odor and is used in various chemical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding ethylphenyl ethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Ethylphenyl ethane.

    Substitution: Various substituted ethylphenyl derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce thiol groups into molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.

    Medicine: Investigated for its potential therapeutic applications due to its reactivity and ability to form disulfide bonds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)ethanethiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing the structure and function of proteins and other biomolecules. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a single carbon chain.

    Ethanethiol: Similar to methanethiol but with an additional carbon atom.

    2-Phenylethanethiol: Similar structure but without the ethyl group on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)ethanethiol is unique due to the presence of the ethyl group on the phenyl ring, which influences its reactivity and physical properties. This structural feature distinguishes it from other thiols and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWLKBODGOIVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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